An In-depth Technical Guide to Linarin 4'''-acetate: Natural Sources and Isolation Protocols
An In-depth Technical Guide to Linarin 4'''-acetate: Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation of Linarin 4'''-acetate, a flavonoid of interest for its potential pharmacological activities. This document details the known botanical origin of the compound and presents a detailed, plausible experimental protocol for its extraction and purification.
Natural Sources of Linarin 4'''-acetate
Linarin 4'''-acetate is a naturally occurring acetylated flavonoid glycoside. Based on current scientific literature, the primary known botanical source of this compound is Elsholtzia ciliata.[1][2] This herbaceous plant, belonging to the Lamiaceae family, is known to produce a diverse array of flavonoids and other phenolic compounds.[3][4][5][6][7][8]
Table 1: Natural Source and Localization of Linarin 4'''-acetate
| Plant Species | Plant Part | Compound | Reference |
| Elsholtzia ciliata (Thunb.) Hyl. | Aerial Parts | Linarin 4'''-acetate | [1][2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C30H34O15 |
| Molecular Weight | 634.58 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| CAS Number | 79541-06-3 |
(Data sourced from commercial suppliers and chemical databases).[9][10]
Proposed Experimental Protocol for Isolation and Purification
The following is a detailed, hypothetical protocol for the isolation and purification of Linarin 4'''-acetate from the aerial parts of Elsholtzia ciliata. This protocol is based on established methodologies for the separation of flavonoids and takes into account the complex phytochemical profile of the plant.
3.1. Plant Material and Extraction
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Collection and Preparation: Collect the aerial parts of Elsholtzia ciliata during its flowering season. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a coarse powder.
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Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation. Filter the extract through cheesecloth and then with Whatman No. 1 filter paper. Repeat the extraction process two more times with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3.2. Liquid-Liquid Partitioning
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Solvent Fractionation: Suspend the crude ethanol extract in distilled water (e.g., 1 L) and perform successive liquid-liquid partitioning with solvents of increasing polarity.
-
Partition three times with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous layer three times with ethyl acetate (3 x 1 L).
-
Collect the ethyl acetate fraction, as acetylated flavonoids are likely to be enriched in this fraction due to their increased lipophilicity compared to their non-acetylated counterparts.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness in a rotary evaporator.
-
3.3. Chromatographic Purification
A multi-step chromatographic approach is recommended for the isolation of Linarin 4'''-acetate from the complex ethyl acetate fraction.
-
Silica Gel Column Chromatography (Initial Separation):
-
Pack a silica gel (60-120 mesh) column with a suitable nonpolar solvent system, such as chloroform or a mixture of chloroform and methanol.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., from 1% to 50%).
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
For TLC analysis, use pre-coated silica gel plates and a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pool the fractions that show a similar TLC profile and contain the target compound.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-based Separation):
-
Further purify the pooled fractions containing Linarin 4'''-acetate on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in separating flavonoids from other phenolic compounds and pigments.
-
Collect fractions and monitor by TLC as described above.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
The final purification of Linarin 4'''-acetate can be achieved using preparative HPLC with a C18 reverse-phase column.
-
A suitable mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
The elution gradient can be optimized based on analytical HPLC runs of the enriched fraction.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) and collect the peak corresponding to Linarin 4'''-acetate.
-
Evaporate the solvent from the collected peak fraction to obtain the pure compound.
-
3.4. Structure Elucidation
Confirm the identity and purity of the isolated Linarin 4'''-acetate using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure, including the position of the acetate group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualizations
Diagram 1: General Workflow for the Isolation of Linarin 4'''-acetate
Caption: Workflow for the isolation of Linarin 4'''-acetate.
Diagram 2: Logical Relationship of Linarin 4'''-acetate
Caption: Relationship between source, Linarin, and its acetate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linarin 4'''-acetate | Flavonoids | 79541-06-3 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical constituents from Elsholtzia ciliata (Thunb.) Hyl. and their nitric oxide production inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Elsholtzia ciliata (Thunb.) Hyland: A Review of Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elsholtzia ciliata (Thunb.) Hyl. Extracts from Different Plant Parts: Phenolic Composition, Antioxidant, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Linarin 4'''-acetate | CAS:79541-06-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Linarin 4'''-acetate | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]
